N-(2,4-dichlorobenzyl)-2-phenylacetamide
Description
N-(2,4-Dichlorobenzyl)-2-phenylacetamide is a synthetic acetamide derivative characterized by a 2-phenylacetamide backbone substituted with a 2,4-dichlorobenzyl group. This compound has garnered interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity. The dichlorobenzyl moiety is critical for enhancing lipophilicity and binding interactions, as seen in related compounds targeting enzymes like collagenase .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-12(14(17)9-13)10-18-15(19)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGICSDFARUWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine- and Thiazole-Based Analogs
- Compound 9 (2-Chloro-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine): Synthesized via nucleophilic substitution of 2,4-dichlorobenzylamine with a chloropyrimidine precursor, yielding 62.6% after column chromatography .
- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide: Incorporates a thiazole ring linked to dichlorobenzyl and phenoxy groups. Such derivatives are synthesized via carbodiimide-mediated coupling, emphasizing the role of heterocycles in modulating electronic properties .
Diphenylacetamide Derivatives
- 2,2-Diphenylacetamide: Features two phenyl groups at the α-carbon, increasing steric bulk and reducing solubility compared to mono-substituted analogs. Its crystal structure reveals intermolecular N–H⋯O hydrogen bonds (R₂²(8) motif), stabilizing the lattice .
- N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide : Exhibits a twisted conformation (dihedral angle ~87° between phenyl rings), with intramolecular C–H⋯O interactions influencing packing. This compound highlights how alkyl substituents (e.g., methyl) can enhance thermal stability .
Chlorinated Benzyl Analogs
- Chlorbetamide (2,2-Dichloro-N-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)acetamide) : A dichloroacetamide derivative with antiamoebic activity. The hydroxyethyl chain improves water solubility, contrasting with the lipophilic 2-phenyl group in the target compound .
- N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide: Combines a phthalazinone moiety with a chlorobenzyl group, demonstrating the impact of fused aromatic systems on bioactivity .
Physicochemical Properties
Key Structural-Activity Relationships (SAR)
Chlorine Substitution: 2,4-Dichlorobenzyl analogs exhibit stronger enzyme binding (ΔG = -6.4 kcal/mol) compared to 2,6-dichloro derivatives (ΔG = -6.5 kcal/mol) due to optimal halogen positioning . Monochloro derivatives (e.g., N-(4-chlorobenzyl)-phthalazinone acetamide) show reduced lipophilicity, impacting bioavailability .
Flexible phenylacetamide backbones allow for adaptive binding in enzyme pockets .
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